4-[(2,4-difluoroanilino)methylene]-5-(methoxymethyl)-2,4-dihydro-3H-pyrazol-3-one
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Description
Scientific Research Applications
Synthesis and Structural Analysis
The compound is associated with the synthesis and structural analysis of pyrazolones and their derivatives. Pyrazolones are a class of compounds with a wide array of applications, particularly in pharmaceutical and material sciences. One study detailed the reaction of 1-substituted 4-acyl-5-hydroxy-3-methyl-1H-pyrazoles with hydroxylamine, leading to compounds mainly present as (Z)-2,4-dihydro-4-[(hydroxyamino)methylene]-3H-pyrazol-3-ones. Further treatment with trichloroacetyl isocyanate/potassium carbonate in anhydrous diethyl ether results in spiro-fused heterocyclic systems, elucidated through single-crystal X-ray analysis and NMR spectroscopic investigations (Holzer et al., 2003).
Tautomeric Studies
Another study focused on the structure of 5-methyl-4-[(arylamino)methylene]-2,4-dihydro-3H-pyrazol-3-ones. The research showed that among the 12 possible tautomeric forms, these compounds predominantly exist as the (aryl1amino)methylene tautomer, with intramolecular hydrogen bonding between the CO and exocyclic NH groups (Rockley & Summers, 1981).
Multicomponent Condensation Reactions
Multicomponent condensation reactions involving pyrazolone derivatives are another area of study. For example, a three-component condensation of 3-methyl(or methoxymethyl)-4-phenyl-1H-pyrazol-5-amine with triethyl orthoformate and carbonyl compounds or nitriles containing an activated methylene group results in substituted pyrazolopyrimidines and pyrazoloquinazolines (Kryl'skiĭ et al., 2010).
Thermodynamic Modelling
Solubility determination and thermodynamic modelling of similar pyrazolone compounds in various organic solvents over a range of temperatures have been conducted. This includes the study of mixing properties of solutions, offering valuable data for optimizing the purification process of these compounds (Xie et al., 2016).
Properties
IUPAC Name |
4-[(2,4-difluorophenyl)iminomethyl]-5-(methoxymethyl)-1,2-dihydropyrazol-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11F2N3O2/c1-19-6-11-8(12(18)17-16-11)5-15-10-3-2-7(13)4-9(10)14/h2-5H,6H2,1H3,(H2,16,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FAJHXDXEIKTJDE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=C(C(=O)NN1)C=NC2=C(C=C(C=C2)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11F2N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901125317 |
Source
|
Record name | 4-[[(2,4-Difluorophenyl)amino]methylene]-2,4-dihydro-5-(methoxymethyl)-3H-pyrazol-3-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901125317 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
240799-65-9 |
Source
|
Record name | 4-[[(2,4-Difluorophenyl)amino]methylene]-2,4-dihydro-5-(methoxymethyl)-3H-pyrazol-3-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901125317 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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